
1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea” is a chemical compound with the molecular formula C19H27N3O2 . It is a complex organic compound that falls under the category of urea derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group, a propionyl group, and a tetrahydroquinolinyl group connected through a urea linkage . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (329.444 g/mol) and its molecular formula (C19H27N3O2). Other properties such as solubility, melting point, and boiling point are not specified in the search results .
Aplicaciones Científicas De Investigación
Synthesis of Tetrahydroquinoline Derivatives
Research has focused on the synthesis of tetrahydroquinoline derivatives and their potential applications. For example, Elkholy and Morsy (2006) reported on the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, demonstrating the reactivity of specific quinoline derivatives towards various reagents and their antimicrobial activity (Elkholy & Morsy, 2006).
Nitrile Carboxamide Rearrangement
Bischoff, Schroeder, and Gründemann (1982) explored the Nitrile Carboxamide Rearrangement, focusing on the reaction of cyclohexanone-2-carboxamide with cyanamide to form various urea derivatives, highlighting the versatility of this approach in synthesizing complex heterocyclic compounds (Bischoff, Schroeder, & Gründemann, 1982).
Biginelli-Type Synthesis
Kolosov, Kulyk, Al-Ogaili, and Orlov (2015) developed an effective Biginelli-type synthesis method for 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones, providing insights into the reaction conditions and catalysts necessary for optimizing the synthesis of urea derivatives with potential biological activity (Kolosov et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclohexyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-2-18(23)22-12-6-7-14-13-16(10-11-17(14)22)21-19(24)20-15-8-4-3-5-9-15/h10-11,13,15H,2-9,12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSGMCPOWNAGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

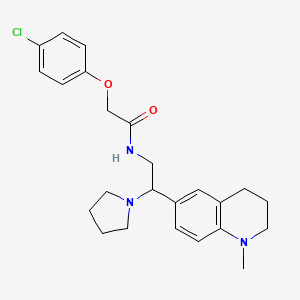
![N-(benzo[d]thiazol-5-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2609081.png)
![3-[(N-Ethylanilino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2609082.png)
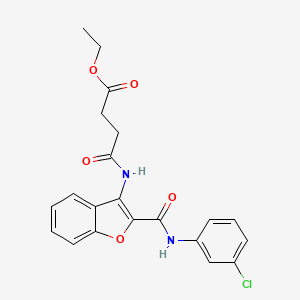
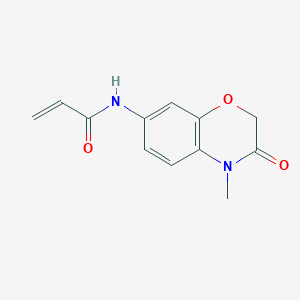
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2609089.png)
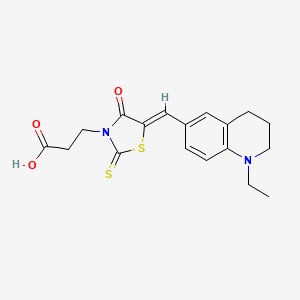

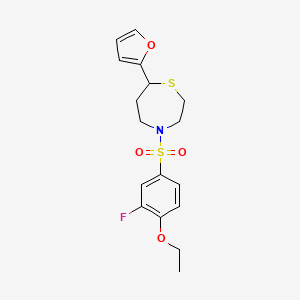
![N-cyclopentyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2609094.png)

![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2609097.png)
![N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2609099.png)
